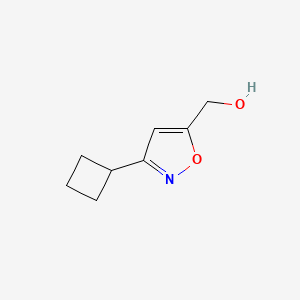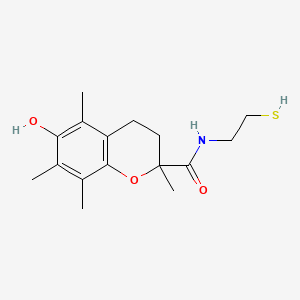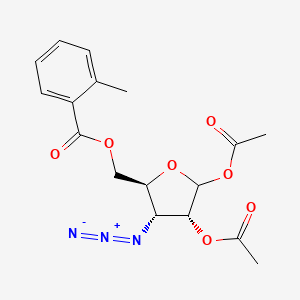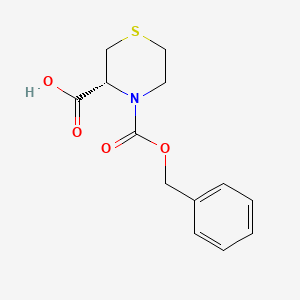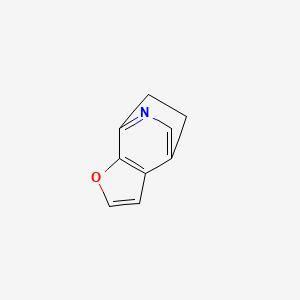
5,6-Dihydro-7,4-(azenometheno)benzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dihydro-7,4-(azenometheno)benzofuran is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydro-7,4-(azenometheno)benzofuran typically involves multi-step organic reactions. One common method includes the reaction of 2-oxa-7-azaspiro[4.4]nona-3,6,8-trienes with sodium hydroxide . This reaction proceeds under mild conditions and results in the formation of the desired tricyclic structure.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydro-7,4-(azenometheno)benzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the tricyclic structure.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide for base-catalyzed reactions and various oxidizing agents for oxidation reactions. The conditions typically involve mild temperatures and standard organic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxygenated derivatives, while substitution reactions can introduce various functional groups into the tricyclic structure .
Scientific Research Applications
5,6-Dihydro-7,4-(azenometheno)benzofuran has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing into its potential use as a pharmacological agent.
Mechanism of Action
The mechanism of action of 5,6-Dihydro-7,4-(azenometheno)benzofuran involves its interaction with molecular targets in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its unique structure suggests it may have specific binding affinities .
Comparison with Similar Compounds
Similar Compounds
4-Azatricyclo[5.2.2.02,6]undecane-3,5,8-trione: This compound shares a similar tricyclic structure but differs in its functional groups and reactivity.
3,7,9-Triazatricyclo[6.2.1.01,5]undeca-2,4-dienes: Another related compound with a different arrangement of nitrogen atoms within the tricyclic framework.
Uniqueness
5,6-Dihydro-7,4-(azenometheno)benzofuran is unique due to the presence of both oxygen and nitrogen atoms within its tricyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
123292-54-6 |
|---|---|
Molecular Formula |
C9H7NO |
Molecular Weight |
145.161 |
InChI |
InChI=1S/C9H7NO/c1-2-8-9-7(3-4-11-9)6(1)5-10-8/h3-5H,1-2H2 |
InChI Key |
SZWFZFDFPMMBGN-UHFFFAOYSA-N |
SMILES |
C1CC2=NC=C1C3=C2OC=C3 |
Synonyms |
4,7-Ethanofuro[2,3-c]pyridine(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-[(5S,8aS)-2,5,8a-trimethyl-5-(4-methylpent-3-enyl)-3,4,4a,6,7,8-hexahydronaphthalen-1-yl]ethyl]-2-methyl-1,3-dioxolane](/img/structure/B568204.png)

![6-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-7-amine](/img/structure/B568208.png)
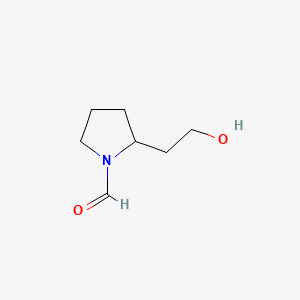
![3-(3,4-Dimethoxyphenyl)-4,12,14-trioxa-6-azatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2,9,11(15)-tetraen-5-one](/img/structure/B568218.png)
